molecular formula FeMn B1171940 Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99) CAS No. 12604-53-4

Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99)

Cat. No.: B1171940
CAS No.: 12604-53-4
M. Wt: 110.78 g/mol
InChI Key: DALUDRGQOYMVLD-UHFFFAOYSA-N
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Description

Phase Constitution in the Mn-Fe-Si-C System

The primary phases in this alloy include:

  • α-(Mn,Fe) : A solid solution of manganese and iron, forming the matrix phase.
  • (Mn,Fe)₃C₂ : A manganese-iron carbide phase dominating in high-carbon regimes.
  • SiC : Silicon carbide precipitates at silicon concentrations >0.5 wt%.

The Mn/Fe ratio (7:1 to 10:1) determines the extent of mutual substitution in intermetallic phases. At 74–82% Mn, the system lies within the γ-Mn stability field, favoring cubic close-packed structures. Carbon solubility follows the relationship:
$$ X{C}^{sat} = (-229.18/T + 0.411) + (-186.54/T + 0.014)X{Fe} $$
where $$ X_{C}^{sat} $$ is the carbon solubility (mole fraction) and $$ T $$ is temperature (K).

Component Range (wt%) Phase Association
Mn 74–82 α-(Mn,Fe), γ-Mn
Fe 8–19 α-(Mn,Fe), Fe₃C
C 6.9–7.5 (Mn,Fe)₃C₂
Si 0–1.2 SiC, (Mn,Fe)₃Si

Thermodynamic Modeling of Mn-Fe-Si-C Quaternary Systems

The Unified Interaction Parameter Model (UIPM) accurately predicts component activities in the Mn-Fe-Si-C quaternary system. Key findings include:

  • Manganese activity decreases by 12–18% per 1 wt% Si increase in carbon-saturated melts.
  • Carbon solubility rises with Fe content, reaching 7.5 wt% at 19% Fe and 1873 K.
  • Liquidus surfaces show a steep temperature gradient (>200 K/mm) in C-rich regions due to rapid SiC nucleation.

The SELF-SReM4.1 model quantifies phase equilibria using boundary conditions from sub-ternary systems:

  • Mn-Fe-C: Dominated by (Mn,Fe)₃C₂ and α-(Mn,Fe) below 1473 K.
  • Mn-Fe-Si: Forms continuous solid solutions of (Mn,Fe)Si above 50% Si.
  • Mn-Si-C: Exhibits three-phase equilibria (graphite-SiC-α-Mn) at >21% Si.

Impurity Element Distribution Mechanisms (P, S, As, Pb)

Phosphorus Partitioning

Phosphorus predominantly remains in the metallic phase due to low slag-metal partition coefficients ($$ LP = [P]{slag}/[P]{metal} < 1 $$). In CaO-SiO₂-MnO slags, $$ LP $$ peaks at 0.8–1.2 for 20% MnO but decreases with rising temperature (1350–1450°C).

Sulfur Behavior

Sulfur distribution follows:
$$ \log LS = 1.2(\%CaO) - 0.8(\%SiO2) - 2.1(\%Al2O3) + 0.05T(K) - 4.7 $$
where $$ L_S $$ is the sulfur partition ratio. High basicity slags (CaO/SiO₂ > 1.5) improve sulfur removal efficiency by 40–60%.

Heavy Metal Impurities

  • Arsenic : Forms FeAsO₄ complexes in oxide phases, with 85–95% retained in hematite inclusions.
  • Lead : Associates with MnO₂ surfaces via edge-sharing complexes ($$ R_{Pb-O} = 2.32 \, \text{Å} $$).
  • Chromium : Substitutes for Mn in α-(Mn,Fe) up to 0.5 wt% without phase segregation.
Impurity Maximum (wt%) Host Phase Removal Method
P 0.4 Metal BaO-CaO slags
S 0.05 Slag High basicity
As 0.10 Hematite Oxidative refining
Pb 0.02 MnO₂ Flotation

Properties

CAS No.

12604-53-4

Molecular Formula

FeMn

Molecular Weight

110.78 g/mol

InChI

InChI=1S/Fe.Mn

InChI Key

DALUDRGQOYMVLD-UHFFFAOYSA-N

Canonical SMILES

[Mn]=[Fe]

Synonyms

Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99)

Origin of Product

United States

Preparation Methods

Ore Beneficiation and Reduction

Manganese ores (primarily pyrolusite, MnO₂) are refined to achieve ≥85% Mn content through gravity separation, magnetic separation, and flotation. The ASTM A99 standard permits Fe content up to 19%, necessitating controlled iron ore blending. A typical charge mix includes:

ComponentProportion (%)Purpose
Manganese ore60–70Primary Mn source
Iron ore15–25Adjust Fe content
Coke/Coal18–22Carburizing agent
Flux (CaO)5–8Slag viscosity control

Pre-reduction in rotary kilns at 800–1,000°C converts MnO₂ to MnO, enhancing subsequent smelting efficiency.

Primary Smelting Techniques

Submerged Arc Furnace (SAF) Carbothermic Reduction

The dominant industrial method employs SAFs operating at 1,450–1,550°C with the following reaction:
MnO+CMn+CO(ΔH=270 kJ/mol)\text{MnO} + \text{C} \rightarrow \text{Mn} + \text{CO} \quad (\Delta H^\circ = 270\ \text{kJ/mol})

Critical Parameters:

  • Electrode immersion depth: 1.2–1.8 m to maintain slag resistivity

  • Slag basicity (CaO/SiO₂): 1.5–2.0 to optimize Mn recovery

  • Coke size: 15–25 mm for optimal gas permeability

Post-smelting analysis shows typical phase distributions:

PhaseMn (%)Fe (%)C (%)
Alloy76.212.47.1
Slag8.72.10.3
Dust34.55.61.8

Slag recycling reduces Mn losses by 12–15%.

Silicothermic Process for Low-Carbon Variants

For ASTM A99 Grade C (C ≤7.5%), silicon serves as the reducing agent:
2MnO+Si2Mn+SiO22\text{MnO} + \text{Si} \rightarrow 2\text{Mn} + \text{SiO}_2

Process Advantages:

  • Carbon content reduction from 7.5% to 1.5% achievable

  • Lower operating temperatures (1,300–1,400°C) compared to SAF

Secondary Refining and Alloy Adjustment

Ladle Metallurgy for Composition Control

Post-smelting adjustments in argon-stirred ladles achieve ASTM A99 tolerances:

ElementTarget Range (%)Adjustment Method
Si0–1.2FeSi additions (75% Si)
P≤0.4Basic slag (CaO-FeO) dephosphorization
C6.9–7.5Graphite injection

Decarburization rates of 0.02–0.05%/min are typical under 1.5 bar argon.

Nitrogen Alloying for Specialty Grades

Nitrided medium-carbon ferromanganese (ASTM A99 Grade D) incorporates 2–4% N₂ via:
3Mn+N2Mn3N23\text{Mn} + \text{N}_2 \rightarrow \text{Mn}_3\text{N}_2

Process conducted at 1,100–1,200°C under 5–10 bar N₂ pressure, achieving 92–95% nitride yield.

Solidification and Product Forms

Casting Methods and Cooling Rates

Sand casting produces standard 50 kg ingots with dendritic structures:

Cooling Rate (°C/min)Dendrite Arm Spacing (µm)
10120–150
5050–70
10020–30

Rapid cooling (≥50°C/min) reduces Mn-Fe-C segregation by 40%.

Crushing and Screening

ASTM A99 specifies friability codes (Table 3) governing particle size distributions:

Size Class (mm)Code 1 (%)Code 2 (%)Code 3 (%)
+50≤5≤3≤1
-50+10≥85≥90≥95
-10≤10≤7≤4

Jaw crushers with 150–200 RPM achieve 92% yield in -50+10 mm fraction.

Quality Assurance and Compliance

Chemical Analysis Protocols

ASTM E31 mandates:

  • Mn determination via potentiometric titration (±0.3% accuracy)

  • C analysis using combustion-infrared (LECO CS844, ±0.02%)

  • P measurement through UV-Vis spectrophotometry (ASTM E1070)

Microstructural Validation

SEM-EDS mapping confirms phase homogeneity:

PhaseMn (at%)Fe (at%)C (at%)
Matrix78.215.76.1
Carbides82.412.15.5
Inclusions65.328.95.8

Acceptance criteria require ≤5% area fraction of inclusions >10 µm .

Chemical Reactions Analysis

Types of Reactions

Manganese alloy undergoes several types of chemical reactions, including:

    Oxidation: Manganese in the alloy can oxidize to form manganese oxides.

    Reduction: The alloy can be reduced to produce pure manganese metal.

    Carburization: The carbon content in the alloy can react with manganese to form manganese carbides.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, air, and other oxidizing agents can react with manganese alloy to form oxides.

    Reducing Agents: Carbon and other reducing agents are used to reduce manganese oxides to manganese metal.

    Carburizing Agents: Carbon sources such as coke are used in the carburization process.

Major Products Formed

    Manganese Oxides: Formed during oxidation reactions.

    Pure Manganese Metal: Produced through reduction processes.

    Manganese Carbides: Formed during carburization.

Scientific Research Applications

Chemical Composition and Properties

The manganese alloy specified by ASTM A99 consists of:

  • Manganese (Mn): 74-82%
  • Iron (Fe): 8-19%
  • Carbon (C): 6.9-7.5%
  • Silicon (Si): 0-1.2%
  • Phosphorus (P): 0-0.4%

These components contribute to the alloy's mechanical strength, hardness, and resistance to wear and corrosion, making it suitable for demanding applications in various industries.

Applications in Metallurgy and Steel Production

  • Steelmaking:
    • Manganese is a vital alloying element in steel production, enhancing hardness and tensile strength while improving workability and resistance to impact. The ASTM A99 manganese alloy is particularly used in the production of high-strength low-alloy steels, which are essential in construction and manufacturing .
  • Ferromanganese Production:
    • The alloy is utilized in producing ferromanganese, which serves as a deoxidizer and desulfurizer in steelmaking processes. It helps maintain the desired chemical composition of steel by binding impurities, thereby improving the quality of the final product .
  • Casting Applications:
    • In foundries, manganese alloys are employed in casting processes to produce components that require high wear resistance and toughness. This includes parts for heavy machinery, automotive components, and rail tracks .

Case Study 1: High Carbon Ferromanganese Production

A study conducted on the production of high carbon ferromanganese (HCFeMn) highlighted the importance of manganese content in achieving optimal mechanical properties in steel. The research indicated that maintaining a manganese-to-iron ratio of approximately 6.5 is crucial for effective alloy performance during smelting processes .

ComponentPercentage Range
Manganese74% - 82%
Iron8% - 19%
Carbon6.9% - 7.5%
Silicon0% - 1.2%
Phosphorus0% - 0.4%

Case Study 2: Induction Furnace Smelting

Research on induction furnace smelting processes demonstrated that higher alloy bath temperatures significantly improve production rates for manganese alloys. The study emphasized that optimizing chemical composition during smelting can lead to enhanced recovery rates of both manganese and iron .

Mechanism of Action

The primary mechanism by which manganese alloy exerts its effects is through its role as an alloying element in steel. Manganese improves the hardness, strength, and wear resistance of steel by forming solid solutions and carbides with iron. The molecular targets and pathways involved include:

    Solid Solution Strengthening: Manganese atoms replace iron atoms in the steel lattice, increasing the strength of the material.

    Carbide Formation: Manganese reacts with carbon to form manganese carbides, which enhance the hardness and wear resistance of steel.

Comparison with Similar Compounds

Table 1: Compositional Comparison of ASTM A99 with HC-FeMn and FeSiMn

Component ASTM A99 HC-FeMn FeSiMn
Mn 74–82% 74–80% 65–75%
Fe 8–19% 10–20% 15–25%
C 6.9–7.5% 6.5–7.5% 1.0–2.0%
Si 0–1.2% 0.5–1.5% 15–25%
P 0–0.4% ≤0.25% ≤0.25%

Ferrosilicon Manganese (FeSiMn)

FeSiMn alloys differ significantly due to their high silicon content (15–25%), which enhances deoxidation efficiency in steelmaking but reduces carbon levels (1–2%). This results in lower carbide formation compared to ASTM A99, making FeSiMn unsuitable for applications requiring extreme hardness. Additionally, FeSiMn’s finer particle size distribution (e.g., d₅₀ = 0.35 mm for HC-FeMn vs. d₅₀ = 0.5 mm for FeSiMn) affects its dissolution rate in molten steel .

Other Manganese-Iron-Carbon Alloys

  • High-Manganese Steels (e.g., 20Mn-0.6C-1.5Al-Fe) : These contain far less Mn (≤20%) and are austenitic, prioritizing ductility over hardness. They lack the high carbon content necessary for carbide-rich microstructures seen in ASTM A99 .
  • Cu-Al-Mn-Ag Alloys : While martensitic transformations occur in these alloys, their base metal (copper) and low Mn content (<10%) limit direct comparability .

Production and Environmental Considerations

ASTM A99 and HC-FeMn production generates substantial CO₂ emissions (2.5–3.5 tonnes CO₂/tonne alloy) due to coke consumption and electricity use. Substituting low-grade ores increases energy demand by 15–20%, whereas FeSiMn requires additional silica, raising energy costs by ~10% . ASTM A99’s stricter Si and P controls necessitate advanced refining, increasing operational complexity compared to standard HC-FeMn.

Key Research Findings

Phosphorus Impact : ASTM A99’s higher P tolerance (0.4%) may reduce steel ductility if improperly managed, whereas HC-FeMn’s lower P limits mitigate this risk .

Particle Size : HC-FeMn residues (d₅₀ = 0.35 mm) dissolve faster in steelmaking than FeSiMn, optimizing process efficiency .

Environmental Trade-offs : Using high-purity ores for ASTM A99 lowers slag waste by 30% but increases mining-related diesel consumption by 12% .

Biological Activity

Manganese alloys, particularly those specified under ASTM A99 with compositions of Mn 74-82%, Fe 8-19%, C 6.9-7.5%, Si 0-1.2%, and P 0-0.4%, have garnered attention for their biological activity and implications in various fields including metallurgy, environmental science, and health. This article delves into the biological interactions, potential toxicity, and applications of this specific manganese alloy.

Chemical Composition and Properties

The ASTM A99 specification outlines the following chemical requirements for manganese alloys:

Element Percentage Range
Manganese (Mn)74.0 - 82.0%
Iron (Fe)8.0 - 19.0%
Carbon (C)6.9 - 7.5%
Silicon (Si)0 - 1.2%
Phosphorus (P)0 - 0.4%

These elements contribute to the alloy's physical properties, such as strength and corrosion resistance, which are critical in industrial applications.

1. Manganese in Biological Systems

Manganese is an essential trace element in biological systems, playing crucial roles in various physiological processes:

  • Enzymatic Functions : Manganese acts as a cofactor for several enzymes, including superoxide dismutase (SOD), which protects cells from oxidative damage.
  • Bone Formation : It is involved in bone mineralization and metabolism.
  • Antioxidant Defense : Manganese contributes to the body's antioxidant defense mechanisms, reducing oxidative stress.

However, excessive exposure to manganese can lead to toxicity, particularly affecting neurological functions.

2. Toxicological Profile

Research indicates that while manganese is vital for health, high levels can result in adverse effects:

  • Neurotoxicity : Chronic exposure to elevated manganese levels has been linked to neurodegenerative conditions resembling Parkinson's disease, known as manganism.
  • Respiratory Issues : Inhalation of manganese dust can cause respiratory problems and lung inflammation.

The alloy's composition suggests potential risks if ingested or inhaled, especially in occupational settings where workers may be exposed to metal fumes or dust.

Case Study 1: Occupational Exposure

A study conducted among welders exposed to manganese-containing alloys revealed significant neurological symptoms correlated with increased manganese levels in blood and urine samples. The findings underscore the need for protective measures in workplaces handling such materials .

Case Study 2: Environmental Impact

Research on the leaching of manganese from industrial sites has shown that runoff can contaminate local water supplies, posing risks to aquatic life and potentially entering human food chains through bioaccumulation . Monitoring programs are essential to mitigate these risks.

Research Findings

Recent studies have highlighted both the beneficial and detrimental effects of manganese:

  • Beneficial Effects : Controlled dietary intake of manganese has been shown to improve cognitive function and bone health .
  • Detrimental Effects : Studies indicate that excessive environmental exposure can lead to significant health issues, necessitating regulatory controls on emissions from industries using manganese alloys .

Q & A

Basic: What experimental methodologies are recommended for identifying primary phases in ASTM A99 alloy under equilibrium conditions?

Answer:
To identify equilibrium phases, combine X-ray diffraction (XRD) for crystallographic analysis and scanning electron microscopy with energy-dispersive spectroscopy (SEM-EDS) for microstructural and compositional mapping. Quench samples after annealing at 900–1100°C for 24–48 hours to stabilize equilibrium phases. Compare results with CALPHAD-based thermodynamic simulations (e.g., using databases like COST507) to validate phase predictions .

Table 1: Typical phases in high-Mn-Fe-C alloys

PhaseComposition Range (wt%)Formation Conditions
Austenite (γ)Mn >70%, C ~7%Stable above 800°C
Cementite (Fe₃C)Fe 8-19%, C 6.9-7.5%Forms during slow cooling
Manganese Carbide (Mn₃C)Mn >74%, C ~7%High-C regions, rapid cooling

Advanced: How do non-equilibrium cooling rates influence phase distribution and carbide morphology in ASTM A99?

Answer:
Non-equilibrium cooling (e.g., water quenching vs. furnace cooling) promotes metastable phases like retained austenite and alters carbide size/distribution. Use differential scanning calorimetry (DSC) to track phase transitions during cooling. For quantitative analysis, apply electron backscatter diffraction (EBSD) to map crystallographic orientations and phase fractions. Studies on Fe-Mn-C systems show that faster cooling reduces carbide coarsening, leading to finer dispersions (~50–200 nm) .

Basic: What role does carbon content (6.9–7.5%) play in stabilizing austenitic structures in this alloy?

Answer:
Carbon acts as an austenite stabilizer by occupying interstitial sites, reducing the martensite start temperature (Mₛ). Perform thermomechanical testing (e.g., dilatometry) to correlate C content with phase stability. High C (~7%) suppresses ferrite formation even at lower Mn concentrations, as shown in Fe-Mn-C ternary diagrams .

Advanced: How can conflicting literature data on phase equilibria in high-Mn-Fe-C alloys be resolved?

Answer:
Discrepancies often arise from impurities (e.g., Si, P) or varying experimental conditions. Conduct controlled purity experiments using high-purity feedstock (≥99.9% Mn/Fe/C). Cross-validate results with neutron diffraction for precise lattice parameter measurements and atom probe tomography (APT) for nanoscale compositional analysis. For example, Mn-Si interactions may suppress carbide formation, requiring adjustments to thermodynamic models .

Basic: What analytical techniques are optimal for quantifying Mn, Fe, and C in ASTM A99 while minimizing interference from Si and P?

Answer:

  • Inductively coupled plasma optical emission spectrometry (ICP-OES) for bulk Mn/Fe quantification (detection limit: 0.01 wt%).
  • Combustion analysis for total carbon content.
  • Glow discharge mass spectrometry (GDMS) to trace Si/P (detection limit: 0.001 wt%).
    Calibrate using certified reference materials (e.g., NIST SRM 1763 for steels) .

Advanced: How does Mn/Fe ratio (74-82% Mn vs. 8-19% Fe) influence magnetic susceptibility and Néel temperature?

Answer:
High Mn content promotes antiferromagnetic ordering. Use SQUID magnetometry to measure susceptibility across 4–300 K. For ASTM A99, Néel temperatures (Tₙ) are expected near 150–200 K, similar to Fe-Mn alloys with >70% Mn. Fe introduces ferromagnetic coupling; model interactions using Heisenberg Monte Carlo simulations .

Basic: What is the impact of trace Si (0–1.2%) and P (0–0.4%) on intergranular embrittlement?

Answer:
Si segregates to grain boundaries, increasing hardness but reducing ductility. P forms brittle phosphides (e.g., Fe₃P). Use nanoindentation to measure localized hardness and Auger electron spectroscopy (AES) to detect grain-boundary segregation. For ASTM A99, limit Si <1% and P <0.2% to avoid catastrophic failure .

Advanced: What thermodynamic modeling approaches best predict phase equilibria in multi-component Mn-Fe-C-Si-P systems?

Answer:
Employ CALPHAD with customized databases integrating binary/ternary interactions (e.g., Fe-Mn-C, Mn-Si-P). Validate with directional solidification experiments to map phase boundaries. Recent studies highlight the need to include ternary eutectic reactions (e.g., L → γ + Fe₃C + Mn₃C) for accuracy .

Basic: How does ASTM A99’s microstructure respond to post-solidification heat treatments?

Answer:
Annealing at 600–700°C for 2–4 hours homogenizes Mn distribution and spheroidizes carbides. Use TEM to observe carbide morphology changes. Quenching from 950°C followed by tempering at 300°C enhances toughness by reducing residual stresses .

Advanced: What in situ characterization methods are suitable for observing real-time phase transformations in ASTM A99?

Answer:

  • High-temperature XRD (up to 1200°C) for dynamic phase tracking.
  • Confocal laser scanning microscopy (CLSM) to monitor surface microstructure evolution.
  • Synchrotron X-ray radiography for bulk transformation kinetics (e.g., austenite → martensite) .

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